N'-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
Description
This compound features a pyrazole core substituted at position 5 with a 4-((4-methylbenzyl)oxy)phenyl group and at position 3 with a carbohydrazide moiety linked to a 4-fluorophenyl ethylidene group.
Properties
CAS No. |
634896-96-1 |
|---|---|
Molecular Formula |
C26H23FN4O2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H23FN4O2/c1-17-3-5-19(6-4-17)16-33-23-13-9-21(10-14-23)24-15-25(30-29-24)26(32)31-28-18(2)20-7-11-22(27)12-8-20/h3-15H,16H2,1-2H3,(H,29,30)(H,31,32)/b28-18+ |
InChI Key |
QYDWLRMIKPNRLV-MTDXEUNCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C(\C)/C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=C(C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-((4-methylbenzyl)oxy)benzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Possible use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorophenyl group may enhance binding affinity, while the pyrazole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings:
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Increase lipophilicity and may enhance penetration through lipid membranes. Chloro-substituted analogs (e.g., ) show higher logP values compared to methyl-substituted derivatives. Benzyloxy Position: Substitution at the phenyl 4-position (target compound) vs. Heterocyclic Replacements: Pyrrole () or triazole () substituents introduce distinct electronic profiles, influencing solubility and target affinity.
Biological Activity: Antimicrobial Potential: Thiazolidinone/oxadiazole derivatives () exhibit broad-spectrum activity against bacterial and fungal strains, suggesting the target compound’s carbohydrazide group may confer similar properties. Anti-inflammatory Activity: Pyrazole derivatives with diphenyl motifs () show notable anti-inflammatory effects, implying the target’s fluorophenyl and methylbenzyl groups could synergize for comparable efficacy.
Physicochemical Properties :
- Solubility : Pyrrole-containing analogs () demonstrate improved aqueous solubility due to polar heterocycles, whereas the target compound’s 4-methylbenzyloxy group may reduce solubility.
- Metabolic Stability : Ethylidene linkages (target compound) vs. methylene () may slow oxidative metabolism, extending half-life.
Biological Activity
N'-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological evaluations.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C20H22FN5O2
- Molecular Weight : 373.43 g/mol
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant antitumor properties. Research has shown that compounds with similar structures can inhibit the activity of key oncogenic pathways, such as BRAF(V600E), which is crucial in various cancers.
Case Study: Inhibition of BRAF(V600E)
A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E). The results demonstrated that certain modifications in the pyrazole ring enhanced inhibitory activity, suggesting a promising avenue for the development of new anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been documented. For instance, compounds similar to this compound have shown efficacy in reducing nitric oxide production and TNF-alpha levels in vitro.
The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which play pivotal roles in inflammatory responses. This suggests that the compound could be beneficial in treating inflammatory diseases .
Antibacterial Activity
In addition to antitumor and anti-inflammatory effects, pyrazole derivatives have been explored for their antibacterial properties. A study highlighted that certain derivatives demonstrated significant activity against various bacterial strains, indicating their potential as antimicrobial agents .
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antitumor | High | Inhibition of BRAF(V600E) |
| Anti-inflammatory | Moderate | Reduction of NO and TNF-alpha production |
| Antibacterial | Significant | Disruption of bacterial cell integrity |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl rings and the pyrazole moiety significantly influence biological activity. For example:
- Fluorine Substitution : Enhances binding affinity to target proteins.
- Hydroxyl Groups : Increase solubility and bioavailability.
- Alkyl Substituents : Affect lipophilicity, impacting absorption and distribution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
